4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-
Overview
Description
Mechanism of Action
Target of Action
Derivatives of 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . They are used as elastase inhibitors, anti-neoplastic agents, enzyme inhibitors, protease inhibitors, and fungicides .
Mode of Action
The molecules of similar compounds are arranged into stacks parallel to the b axis via π-π stacking interactions . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that benzoxazinone derivatives are used as starting materials for different clinically used 4-quinazolone derivatives .
Result of Action
It is known that some benzoxazinone derivatives possess antimuscular contraction properties and can be used as a hypnotic drug .
Action Environment
It is known that the synthesis of similar compounds can be performed under mild conditions characterized by simplified pathways and workup, minimized energy, and fewer reaction steps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- can be achieved through a one-pot method. This involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The reaction typically proceeds under mild conditions, resulting in high yields and simplified workup processes . Another method involves the reaction of anthranilic acid with benzoyl chloride in the presence of triethylamine, followed by cyclization using cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound is amenable to nucleophilic substitution reactions, particularly at the benzoxazinone ring and the thienyl group.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, dimethylformamide, acetic anhydride, and sulfuric acid . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones and quinazolinone derivatives, which have significant medicinal properties .
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: Investigated for its potential as an anti-neoplastic agent and elastase inhibitor.
Industry: Utilized in the development of herbicides and fungicides due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one: Known for its use in herbicide development.
4H-1,3-Benzoxazin-4-one: Potent inhibitor of acetyl coenzyme A carboxylases in humans, fungi, and plants.
2-Phenyl-4H-3,1-Benzoxazin-4-one: Synthesized using similar methods and exhibits similar biological activities.
Uniqueness
4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-thiophen-2-ylethenyl)-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQWSWJXUMRWHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409317 | |
Record name | 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59850-88-3 | |
Record name | 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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